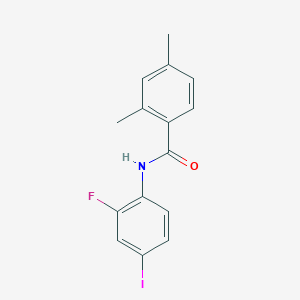![molecular formula C24H31N3O3 B238113 N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-4-propoxybenzamide](/img/structure/B238113.png)
N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-4-propoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-4-propoxybenzamide, also known as L-745,870, is a selective antagonist of the dopamine D4 receptor. It was first synthesized in the early 1990s by scientists at Merck & Co. as a potential treatment for schizophrenia and other psychiatric disorders. Since then, it has been extensively studied for its biochemical and physiological effects, as well as its potential use in scientific research.
作用机制
The dopamine D4 receptor is a G protein-coupled receptor that is primarily expressed in the brain. Activation of this receptor by dopamine or other ligands leads to a cascade of intracellular signaling events that can affect a wide range of physiological processes. N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-4-propoxybenzamide works by binding to the D4 receptor and blocking its activation by dopamine or other agonists. This leads to a reduction in the downstream signaling events that are normally triggered by D4 receptor activation.
Biochemical and physiological effects:
Studies have shown that N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-4-propoxybenzamide can have a wide range of biochemical and physiological effects, depending on the specific system being studied. For example, it has been shown to reduce the release of dopamine in the striatum, which is thought to be a key mechanism underlying its potential antipsychotic effects. It has also been shown to reduce the activity of certain brain regions involved in reward processing, which may be relevant to its potential use in addiction research.
实验室实验的优点和局限性
One of the main advantages of using N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-4-propoxybenzamide in lab experiments is its high selectivity for the D4 receptor. This allows researchers to study the specific effects of D4 receptor blockade without interference from other receptor subtypes. However, one limitation of using N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-4-propoxybenzamide is that it is relatively expensive compared to other research tools, which may limit its widespread use.
未来方向
There are many potential future directions for research involving N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-4-propoxybenzamide. Some possible areas of interest include:
- Further exploration of its potential use as an antipsychotic or other psychiatric medication
- Investigation of its potential use in addiction research
- Study of its effects on other physiological systems, such as the cardiovascular or immune systems
- Development of new drugs based on the structure of N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-4-propoxybenzamide that may have improved selectivity or other properties
合成方法
The synthesis of N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-4-propoxybenzamide involves several steps, starting with the reaction of 4-chloro-3-nitrobenzoic acid with isobutyryl chloride to form 4-isobutyryl-3-nitrobenzoic acid. This is then reacted with piperazine to form the intermediate 4-(4-isobutyryl-1-piperazinyl)benzoic acid. Finally, this intermediate is reacted with 4-propoxybenzoyl chloride to form the target molecule, N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-4-propoxybenzamide.
科学研究应用
N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-4-propoxybenzamide has been used extensively in scientific research to study the dopamine D4 receptor and its role in various physiological and pathological processes. It has been shown to be a highly selective antagonist of the D4 receptor, with little or no activity at other dopamine receptor subtypes. This makes it a valuable tool for studying the specific effects of D4 receptor blockade.
属性
产品名称 |
N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-4-propoxybenzamide |
|---|---|
分子式 |
C24H31N3O3 |
分子量 |
409.5 g/mol |
IUPAC 名称 |
N-[4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]-4-propoxybenzamide |
InChI |
InChI=1S/C24H31N3O3/c1-4-17-30-22-11-5-19(6-12-22)23(28)25-20-7-9-21(10-8-20)26-13-15-27(16-14-26)24(29)18(2)3/h5-12,18H,4,13-17H2,1-3H3,(H,25,28) |
InChI 键 |
FGMPPNNCXMSKQO-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C(C)C |
规范 SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![[(4aR,8R,8aR)-2-phenyl-6-tributylstannyl-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy-tert-butyl-dimethylsilane](/img/structure/B238034.png)
![(4Z)-2-ethoxy-4-[pyrrolidin-1-yl(sulfanyl)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B238036.png)

![methyl (2S)-1-[2-[[(2S)-2-[[2-[[(2S)-2-[[(2S,3S)-2-[[2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-acetamido-3-(1H-indol-3-yl)propanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]-2-methylpropanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-2-methylpropanoyl]amino]-4-methylpentanoyl]amino]-2-methylpropanoyl]pyrrolidine-2-carboxylate](/img/structure/B238061.png)

![3b-hydroxy-3a,5,5-trimethyl-3-methylidene-4H-cyclopenta[a]pentalene-2,6-dione](/img/structure/B238068.png)


![2,4-dimethyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B238084.png)


![N-[4-(4-isobutyryl-1-piperazinyl)phenyl]butanamide](/img/structure/B238105.png)
![3-fluoro-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]benzamide](/img/structure/B238109.png)